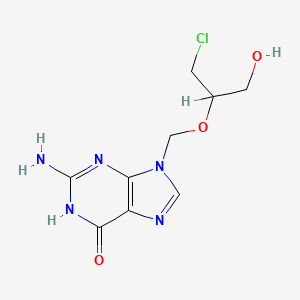
ガンシクロビル EP 不純物 C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ganciclovir EP Impurity C is an Impurity of Ganciclovir. It is a sugar modified acyclic analogue of guanosine. It has potential to exhibit virucidal activity.
科学的研究の応用
分析法開発
この化合物は、医薬品原薬および製品中の不純物を特定および定量するために不可欠な分析方法の開発に使用されます {svg_1}.
方法のバリデーション
これは、分析方法がその目的のために許容できるものであることを証明するプロセスである、方法のバリデーションにおいて役割を果たします。 これは、規制への準拠と品質保証にとって不可欠です {svg_2}.
安定性試験
この化合物は、安定性試験で使用され、薬物の有効期限を決定します。これは、温度や湿度などのさまざまな要因が時間の経過に伴う品質にどのように影響するかを理解するために製品を試験することを含みます {svg_3}.
未知の不純物の同定
これは、医薬品原薬または製品中に存在する可能性のある未知の不純物の同定を支援し、薬物の安全性と有効性に対する潜在的な影響を評価するのに役立ちます {svg_4}.
遺伝毒性評価
ガンシクロビル EP 不純物 C は、物質の遺伝毒性評価にも使用されます。これは、細胞内の遺伝情報を損傷させる能力、つまり癌につながる可能性のある突然変異を引き起こす能力を指します {svg_5}.
規制への準拠
この化合物は、ANDA(新医薬品承認申請)提出などの医薬品承認プロセスにおける規制要件を満たすために役立ち、すべての必要な試験とバリデーションが確立されたガイドラインに従って実行されることを保証します {svg_6}.
作用機序
Target of Action
Ganciclovir EP Impurity C, also known as 2-Amino-9-(((1RS)-2-chloro-1-(hydroxymethyl)ethoxy)methyl)-1,9-dihydro-6H-purin-6-one, primarily targets viral DNA polymerases . These enzymes are crucial for the replication of viral DNA and are more effectively inhibited by Ganciclovir than cellular polymerases .
Mode of Action
The compound acts as a DNA polymerase inhibitor . It is metabolized into ganciclovir-5’-triphosphate (ganciclovir-TP), which selectively and potently inhibits the viral DNA polymerase . This inhibition prevents the replication of viral DNA, thereby halting the proliferation of the virus .
Biochemical Pathways
Ganciclovir is metabolized into its active form, ganciclovir-TP, by three cellular enzymes: a deoxyguanosine kinase induced by cytomegalovirus (CMV)-infected cells, guanylate kinase, and phosphoglycerate kinase . The selective antiviral response associated with ganciclovir treatment is achieved due to the much weaker inhibition of cellular DNA polymerases by ganciclovir-TP .
Pharmacokinetics
Studies examining the pharmacokinetics of ganciclovir indicate a high degree of pharmacokinetic variability . More research is needed to fully understand the ADME properties of Ganciclovir EP Impurity C and their impact on bioavailability.
Result of Action
The primary result of Ganciclovir EP Impurity C’s action is the inhibition of viral DNA replication . By selectively inhibiting viral DNA polymerases, the compound prevents the proliferation of the virus, thereby helping to control viral infections .
生化学分析
Biochemical Properties
The role of Ganciclovir EP Impurity C in biochemical reactions is not well documented in the literature. As an impurity of Ganciclovir, it may share some biochemical properties with its parent compound. Ganciclovir is known to inhibit viral replication by interrupting the viral DNA during elongation .
Cellular Effects
The specific effects of Ganciclovir EP Impurity C on various types of cells and cellular processes are not well studied. Ganciclovir, the parent compound, is known to have significant effects on cells infected with cytomegalovirus (CMV), inhibiting the replication of the virus .
Molecular Mechanism
The molecular mechanism of action of Ganciclovir EP Impurity C is not well understood. As an impurity of Ganciclovir, it may share some mechanisms of action with its parent compound. Ganciclovir is known to be enzymatically phosphorylated to an active triphosphate analog by herpes simplex virus thymidine kinase (HSV-TK) or host-encoded deoxyguanosine kinase .
Dosage Effects in Animal Models
The effects of Ganciclovir EP Impurity C at different dosages in animal models are not well studied. The parent compound Ganciclovir is known to have dose-dependent effects in animal models .
Metabolic Pathways
Ganciclovir, the parent compound, is known to be metabolized by deoxyguanosine kinase and other kinases to its active form .
Transport and Distribution
The transport and distribution of Ganciclovir EP Impurity C within cells and tissues are not well studied. The parent compound Ganciclovir is known to be transported into cells via nucleoside transporters .
Subcellular Localization
The parent compound Ganciclovir is known to be localized within the cytoplasm and nucleus of cells .
特性
IUPAC Name |
2-amino-9-[(1-chloro-3-hydroxypropan-2-yl)oxymethyl]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O3/c10-1-5(2-16)18-4-15-3-12-6-7(15)13-9(11)14-8(6)17/h3,5,16H,1-2,4H2,(H3,11,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZPLTGJIGCMPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CCl)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108436-36-8 |
Source


|
| Record name | 2-Amino-9-(((1RS)-2-chloro-1-(hydroxymethyl)ethoxy)methyl)-1,9-dihydro-6H-purin-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108436368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-9-{[2-chlor-1-hydroxymethyl)ethoxy]methyl}-1,9-dihydropurin-6-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-9-(((1RS)-2-CHLORO-1-(HYDROXYMETHYL)ETHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B548456X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


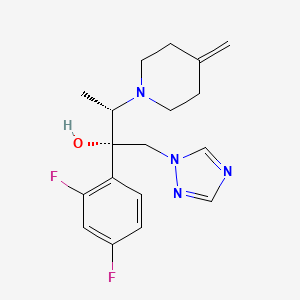
![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)

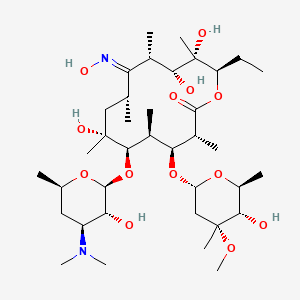

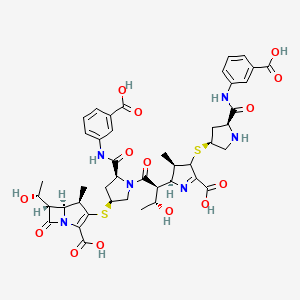
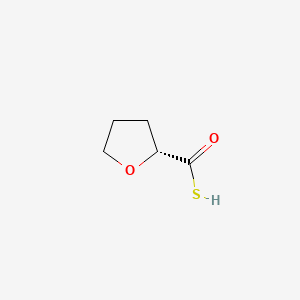
![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)
![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)